Product packaging for Enrofloxacin monohydrochloride(Cat. No.:CAS No. 112732-17-9)

Enrofloxacin monohydrochloride

Cat. No.: B571203
CAS No.: 112732-17-9
M. Wt: 395.9 g/mol
InChI Key: PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development of Enrofloxacin (B1671348) Hydrochloride as a Fluoroquinolone Antibiotic

The development of enrofloxacin is rooted in the evolution of quinolone antibiotics. The journey began with the discovery of nalidixic acid in the 1960s, a byproduct of chloroquine (B1663885) synthesis. amazonaws.com Nalidixic acid, the first-generation quinolone, had a narrow spectrum of activity. amazonaws.com Significant advancements in the 1980s involved modifying the basic quinolone structure, most notably by adding a fluorine atom, which gave rise to the more potent and broad-spectrum fluoroquinolones. amazonaws.com

Enrofloxacin, also known as ethyl ciprofloxacin (B1669076), was first synthesized in 1983 from its precursor, nalidixic acid. nih.govresearchgate.netmdpi.com It was the first fluoroquinolone specifically developed for veterinary use and received regulatory approval in 1987. taylorandfrancis.comwiley.com The first commercial product based on enrofloxacin was introduced to the market in 1991. nih.govmdpi.com The hydrochloride salt form, enrofloxacin hydrochloride, was developed to improve the compound's properties for research and formulation. nih.gov

The chemical architecture of enrofloxacin is key to its enhanced antibacterial efficacy compared to earlier quinolones. dovepress.com Specific structural modifications contribute to its potent activity. The introduction of a cyclopropyl (B3062369) group at the N-1 position and a fluorine atom at the C-6 position significantly enhances its antibacterial effect and affinity for DNA gyrase. dovepress.com Furthermore, the piperazinyl group at the C-7 position broadens its antibacterial spectrum, particularly against organisms like Pseudomonas aeruginosa. dovepress.com

Table 1: Key Milestones in the Development of Enrofloxacin

Year Milestone Significance Reference(s)
1960s Discovery of Nalidixic Acid Foundation for quinolone antibiotics. amazonaws.com
1980s Modification of Quinolone Structure Addition of a fluorine atom led to the creation of fluoroquinolones with broader spectrum and improved absorption. amazonaws.com
1983 First Synthesis of Enrofloxacin A new, potent fluoroquinolone was created from nalidixic acid. nih.govresearchgate.netmdpi.com
1987 Regulatory Approval of Enrofloxacin The first fluoroquinolone approved for veterinary applications. wiley.com

Academic Significance and Research Trajectories of Enrofloxacin Hydrochloride

Enrofloxacin hydrochloride holds considerable significance in academic and research settings, serving as a cornerstone for various scientific investigations. Its importance extends beyond its direct application, driving research in pharmacology, microbiology, and pharmaceutical sciences.

Key Research Trajectories:

Mechanism of Action Studies: A primary research focus has been the elucidation of its mode of action. Studies have detailed how enrofloxacin and its hydrochloride salt target and inhibit bacterial DNA gyrase and topoisomerase IV. toku-e.combiosynth.com Research demonstrates that enrofloxacin binds to the DNA-topoisomerase complex, inducing conformational changes that stall DNA replication and trigger bacterial cell death. nih.govresearchgate.net This mechanism makes it a valuable tool for studying bacterial DNA topology and replication processes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Extensive academic research has been dedicated to understanding the pharmacokinetic profile of enrofloxacin hydrochloride. These studies analyze its absorption, distribution, metabolism, and excretion in various animal species. frontiersin.orgresearchgate.netscispace.com A significant finding is that enrofloxacin is metabolized in the liver to ciprofloxacin, an active metabolite that also possesses potent antibacterial activity. toku-e.comfrontiersin.org Pharmacodynamic studies link the concentration of the drug to its bactericidal effect, using PK/PD indices like Cmax/MIC and AUC/MIC to predict efficacy. frontiersin.orgmdpi.com Advanced modeling, such as Monte Carlo simulations, is employed to further refine predictions of its effectiveness against specific pathogens. frontiersin.orgmdpi.com

Formulation and Solubility Enhancement: A major challenge with enrofloxacin is its poor water solubility, which can limit its bioavailability. nih.govdovepress.comamazonaws.com This has spurred a significant research trajectory focused on creating new salt forms and formulations to improve its physical properties. One notable area of investigation is the synthesis of enrofloxacin mesylate, a salt form that has demonstrated substantially higher aqueous solubility—reportedly up to 2000 times greater than enrofloxacin base. nih.govnih.gov Research into novel delivery systems, such as nanoemulsions and solid lipid nanoparticles, also aims to enhance solubility, bioavailability, and create sustained-release preparations. amazonaws.com

Antibiotic Resistance Research: The development of bacterial resistance to antibiotics is a critical area of global health research. Enrofloxacin hydrochloride is studied to understand the mechanisms by which bacteria, such as E. coli and Salmonella, develop resistance to fluoroquinolones. nih.gov Research has identified that resistance can emerge through chromosomal alterations and the expression of efflux pumps that actively remove the antibiotic from the bacterial cell. toku-e.com Studying these resistance pathways is crucial for the responsible use of existing antibiotics and the development of new therapeutic strategies.

Table 2: Academic Research Trajectories for Enrofloxacin Hydrochloride

Research Trajectory Primary Objective Key Research Findings/Approaches Reference(s)
Mechanism of Action To understand how the compound kills bacteria. Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication. nih.govtoku-e.combiosynth.comresearchgate.net
Pharmacokinetics/Pharmacodynamics (PK/PD) To study the drug's movement and effect in the body. Characterization of absorption, distribution, metabolism (to ciprofloxacin), and excretion; use of PK/PD indices and Monte Carlo simulations to predict efficacy. frontiersin.orgresearchgate.netscispace.commdpi.com
Formulation & Solubility To overcome poor water solubility and improve bioavailability. Synthesis of new salt forms like enrofloxacin mesylate; development of nano-formulations and sustained-release systems. nih.govdovepress.comamazonaws.comnih.gov

| Antibiotic Resistance | To investigate how bacteria become resistant to the drug. | Identification of resistance mechanisms, including chromosomal mutations and efflux pumps. | nih.govtoku-e.com |


Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClFN3O3 B571203 Enrofloxacin monohydrochloride CAS No. 112732-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920877
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112732-17-9
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112732-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanisms of Action and Antimicrobial Spectrum of Enrofloxacin Hydrochloride

Targeting Bacterial DNA Gyrase and Topoisomerase IV Enzymes

Enrofloxacin's primary targets within bacterial cells are two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.govnih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. atamanchemicals.comnih.gov DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is primarily responsible for introducing negative supercoils into the DNA, a process that alleviates the torsional strain during DNA unwinding. nih.govzellbio.eu Topoisomerase IV, homologous to DNA gyrase with ParC and ParE subunits, excels at decatenating (unlinking) daughter chromosomes following replication. nih.govamazonaws.com While both enzymes exist in eukaryotic cells, quinolones like enrofloxacin (B1671348) show a significantly lower affinity for them, contributing to their selective toxicity against bacteria. scirp.org

Inhibition of DNA Replication and Subsequent Cellular Processes

Enrofloxacin disrupts the normal function of DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. nih.govresearchgate.net This binding is non-covalent and occurs near the active site tyrosine residue, which is responsible for the transient breakage and rejoining of DNA strands. nih.govnih.gov By intercalating into the cleaved DNA, enrofloxacin stabilizes this complex, effectively trapping the enzyme on the DNA. nih.govscbt.com This action prevents the re-ligation of the broken DNA strands, leading to the accumulation of double-strand breaks. nih.govscbt.com The immediate consequence is the inhibition of DNA replication, as the replication fork cannot proceed past these stabilized complexes. nih.govtoku-e.com This halt in DNA synthesis ultimately inhibits cell division. toku-e.com

Conformational Changes in DNA-Topoisomerase Complex Induced by Enrofloxacin Hydrochloride

The binding of enrofloxacin to the DNA-topoisomerase complex induces significant conformational changes in the enzyme. nih.govresearchgate.net Two molecules of enrofloxacin bind near the active site, altering the enzyme's structure and preventing the efficient rejoining of the DNA strands. nih.gov This results in the formation of a stable enrofloxacin-gyrase/topoisomerase IV-DNA ternary complex. nih.gov This altered conformation not only blocks the catalytic cycle of the enzyme but also transforms it into a cellular poison that generates lethal DNA lesions. nih.govscbt.com

Broad-Spectrum Antimicrobial Activity of Enrofloxacin Hydrochloride

Enrofloxacin hydrochloride is recognized for its broad spectrum of activity, effectively targeting a wide array of both Gram-positive and Gram-negative bacteria. biosynth.comatamanchemicals.comnih.gov It is also effective against some species of Mycoplasma and Chlamydia. zellbio.euwikipedia.org However, it is generally ineffective against anaerobic bacteria. toku-e.comwedgewood.com

Efficacy Against Gram-Positive Bacteria

Enrofloxacin demonstrates efficacy against several Gram-positive pathogens. dovepress.com Inhibition of topoisomerase IV is the primary mechanism of action against most Gram-positive bacteria. amazonaws.com It is effective against Staphylococcus species, including some strains that are resistant to other antibiotics like penicillin. wikipedia.orgresearchgate.net For example, it has been used to treat infections caused by Staphylococcus aureus and Staphylococcus intermedius. researchgate.netkoreascience.krmdpi.com However, its effectiveness against Streptococcus species can be variable, and it is not considered effective against Enterococcus species. wedgewood.com Studies have shown that for Streptococcus pneumoniae, the required concentration for successful treatment may be lower than for Gram-negative bacteria. frontiersin.org

Efficacy Against Gram-Negative Bacteria

Enrofloxacin is particularly potent against a wide range of Gram-negative bacteria, where its primary target is DNA gyrase. amazonaws.comresearchgate.net It shows excellent activity against pathogens such as Escherichia coli, Salmonella species, Pseudomonas aeruginosa, and Klebsiella. wikipedia.orgmdpi.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism, are generally low for these bacteria, indicating high susceptibility. mdpi.com For instance, MIC values for E. coli strains can be as low as 0.004–0.03 µg/mL. toku-e.comwikipedia.org While it is effective against Pseudomonas aeruginosa, resistance can develop rapidly in clinical settings. msdvetmanual.com

Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin Against Various Bacteria This table is interactive. You can sort and filter the data.

Bacterial Species Gram Staining MIC Range (µg/mL) Reference(s)
Escherichia coli Gram-Negative 0.004 - 64 toku-e.comwikipedia.orgmdpi.comnih.gov
Pseudomonas aeruginosa Gram-Negative 0.05 - 4 toku-e.comwikipedia.orgmdpi.comnih.gov
Staphylococcus aureus Gram-Positive 0.0925 - 64 wikipedia.org
Salmonella spp. Gram-Negative 0.06 - 0.25 mdpi.com
Enterococcus faecalis Gram-Positive 0.0625 nih.govnih.gov
Mycoplasma gallisepticum N/A ≤ 0.5 frontiersin.org
Clostridium perfringens Gram-Positive ≤ 0.5 frontiersin.org
Avibacterium paragallinarum Gram-Negative 16 frontiersin.org
Streptococcus pneumoniae Gram-Positive Not specified nih.govfrontiersin.org
Klebsiella spp. Gram-Negative Not specified wikipedia.org
Enterobacter spp. Gram-Negative Not specified wikipedia.org
Campylobacter spp. Gram-Negative Not specified wikipedia.org
Shigella spp. Gram-Negative Not specified wikipedia.org
Aeromonas spp. Gram-Negative Not specified wikipedia.org
Haemophilus spp. Gram-Negative Not specified wikipedia.org
Proteus spp. Gram-Negative Not specified wikipedia.org
Yersinia spp. Gram-Negative Not specified wikipedia.org
Serratia spp. Gram-Negative Not specified wikipedia.org
Vibrio spp. Gram-Negative Not specified wikipedia.org
Brucella spp. Gram-Negative Not specified wikipedia.org
Chlamydia trachomatis N/A Not specified wikipedia.org
Mycobacterium spp. N/A Not specified wikipedia.org

Activity Against Mycoplasma Species

Enrofloxacin hydrochloride demonstrates notable activity against various Mycoplasma species, which are significant pathogens in veterinary medicine, particularly in poultry and swine. nih.govrooyandarou.comarccjournals.com Mycoplasma, lacking a cell wall, are intrinsically resistant to many classes of antibiotics, but are susceptible to fluoroquinolones like enrofloxacin which target DNA gyrase. noahcompendium.co.uknoahcompendium.co.ukresearchgate.net

Research has established enrofloxacin's efficacy against several economically important Mycoplasma species, including Mycoplasma gallisepticum, Mycoplasma synoviae, Mycoplasma hyopneumoniae, and Mycoplasma bovis. medchemexpress.comtandfonline.complos.org However, extensive use has led to the emergence of decreased susceptibility and resistance in some strains. nih.govasm.org

A key metric for assessing antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial for monitoring susceptibility trends.

Studies have documented a wide range of MIC values for enrofloxacin against different Mycoplasma species, reflecting variations in intrinsic susceptibility and acquired resistance. For instance, a study on Mycoplasma synoviae field strains from Israel and Europe found that 59% of isolates exhibited decreased susceptibility, with MICs ranging from 1 to >16 µg/mL. nih.govresearchgate.net The estimated MIC₅₀ and MIC₉₀ values for these isolates were 2 and 8 µg/mL, respectively. nih.govresearchgate.net In another study focusing on Italian isolates of M. synoviae, 91% showed MIC values greater than 2 µg/mL, with 80.5% having MICs above 16 µg/mL. plos.org

For Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia in pigs, enrofloxacin has shown to be effective. arccjournals.com A study determined the pharmacodynamic cutoff value to be 0.25 µg/mL and the clinical breakpoint to be 2 µg/mL. arccjournals.com However, isolates with higher MIC values have been reported. plos.org

The activity of enrofloxacin has also been evaluated against Mycoplasma bovis, a major pathogen in cattle. medchemexpress.com One report indicated an MIC₉₀ of 0.312 µg/mL for M. bovis. medchemexpress.com For Mycoplasma fermentans and Mycoplasma hyorhinis, enrofloxacin demonstrated inhibitory activity with MICs of 0.49 µM and 1.95 µM, respectively, in cell culture experiments. nih.gov

The development of resistance to enrofloxacin in Mycoplasma is often linked to mutations in the quinolone resistance-determining regions (QRDRs) of the parC and gyrA genes, which encode for DNA topoisomerase IV and DNA gyrase, respectively. nih.govasm.orgvetres.org Specifically, substitutions in the ParC subunit have been strongly correlated with decreased susceptibility in M. synoviae. nih.govresearchgate.net

The following tables summarize key research findings on the in vitro activity of enrofloxacin against various Mycoplasma species.

Table 1: In Vitro Activity of Enrofloxacin Against Mycoplasma synoviae

Study PopulationNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings
Israeli & European Field Strains731 to >162859% of strains showed decreased susceptibility. nih.govresearchgate.net
Italian Field Isolates (2012-2017)1541 to >16>16>1691% of isolates had MICs >2 µg/mL. plos.org
European Isolates (2014-2016)130Not specified816Bimodal MIC distribution suggests a sub-population with lower susceptibility. tandfonline.com

Table 2: In Vitro Activity of Enrofloxacin Against Other Mycoplasma Species

SpeciesStudy Population/ContextMIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings
Mycoplasma gallisepticumEuropean Isolates (2014-2016)Not specified28Bimodal MIC distribution observed. tandfonline.com
Mycoplasma hyopneumoniaeCentral European Isolates≤0.039 - 2.5≤0.039Not specifiedOne strain had an MIC of 2.5 µg/mL. plos.org
Mycoplasma bovisHungarian Strains≤0.312 - ≥10Not specified0.312Most strains were inhibited at ≤0.625 µg/mL. medchemexpress.com
Mycoplasma fermentansCell Culture0.17Not specifiedNot specifiedMIC reported as 0.49 µM. nih.gov
Mycoplasma hyorhinisCell Culture0.68Not specifiedNot specifiedMIC reported as 1.95 µM. nih.gov

Pharmacokinetic and Pharmacodynamic Properties of Enrofloxacin Hydrochloride

Absorption and Distribution Studies of Enrofloxacin (B1671348) Hydrochloride

The absorption and distribution of enrofloxacin hydrochloride are critical factors influencing its clinical effectiveness. These processes determine the bioavailability of the drug and its ability to penetrate various tissues to reach therapeutic concentrations.

Bioavailability Comparisons with Enrofloxacin and its Dihydrate Form (Enro-C)

The bioavailability of enrofloxacin can vary significantly depending on its chemical form. Enrofloxacin hydrochloride and its dihydrate form, known as Enro-C, have been developed to improve upon the poor water solubility of the parent enrofloxacin molecule. dovepress.comscispace.com

Studies have demonstrated that these modified forms exhibit enhanced bioavailability. For instance, a recrystallized hydrochloride-dihydrate form of enrofloxacin (Enro-C) has shown significantly higher bioavailability in various animal species, including broiler chickens, cows, and hamsters, when compared to the parent drug. nih.govasm.org In dogs, the maximum serum concentration (CMAX) after oral administration of Enro-C was approximately three times higher than that of the reference enrofloxacin preparation. mdpi.com Similarly, enrofloxacin mesylate (EM) has shown improved relative bioavailability, being about 1.79 times higher than enrofloxacin and 1.48 times higher than enrofloxacin hydrochloride in rabbits. dovepress.com

In broiler chickens, the oral bioavailability of enrofloxacin hydrochloride was reported to be 86.24%, which was higher than that of an enrofloxacin-KOH formulation (79.64%). koreascience.kr The relative bioavailability of Enro-C in broiler chickens was a remarkable 336% compared to a reference enrofloxacin product. researchgate.net In hamsters, intramuscular administration of Enro-C resulted in a CMAX that was 6.7 times higher and an area under the curve (AUC) that was 23 times higher than the reference enrofloxacin, leading to a relative bioavailability of 2307%. scispace.com

SpeciesFormulationAdministration RouteRelative Bioavailability (%)Reference
RabbitsEnrofloxacin Mesylate (EM) vs. EnrofloxacinOral179 dovepress.com
RabbitsEnrofloxacin Mesylate (EM) vs. Enrofloxacin HydrochlorideOral148 dovepress.com
Broiler ChickensEnrofloxacin Hydrochloride vs. Enrofloxacin-KOHOral86.24 vs. 79.64 koreascience.kr
Broiler ChickensEnro-C vs. Reference EnrofloxacinOral336 researchgate.net
HamstersEnro-C vs. Reference EnrofloxacinIntramuscular2307 scispace.com
DogsEnro-C vs. Reference EnrofloxacinOral~300 (based on CMAX) mdpi.com

Tissue Penetration and Organ Distribution of Enrofloxacin Hydrochloride

Enrofloxacin hydrochloride exhibits good tissue penetration, a characteristic feature of fluoroquinolones. mdpi.comresearchgate.net After absorption, the drug distributes widely throughout the body, reaching concentrations in various tissues that often exceed those in the plasma.

In Yellow River carp (B13450389), following a single oral administration, enrofloxacin was detected in plasma, bile, gut, muscle, skin, liver, kidney, and gills. frontiersin.orgnih.gov The highest concentrations were found in the gut and bile, suggesting significant distribution to these areas. nih.gov The tissue-to-plasma AUC ratios were greater than one for all tissues sampled, indicating extensive tissue distribution. frontiersin.org Specifically, the AUC ratios were highest for bile (8.85), followed by gut (3.79), liver (3.27), and kidney (3.21). frontiersin.org

In hamsters, intramuscular injection of Enro-C led to higher and more sustained tissue concentrations in the lung, liver, and kidney compared to a reference enrofloxacin product. scispace.comtubitak.gov.tr These concentrations remained above the minimum inhibitory concentration (MIC) for tested pathogens for a longer duration. tubitak.gov.tr

Studies in chickens have shown that enrofloxacin penetrates well into the aqueous humor of the eye, with drug levels reaching about 64% of serum concentrations. mdpi.com This is significantly higher than the penetration observed in horses. mdpi.com

The volume of distribution (Vd) is another indicator of how well a drug distributes into tissues. In broiler chickens, the apparent volume of distribution for enrofloxacin hydrochloride was 4.44 L/kg, indicating good tissue distribution. koreascience.kr

SpeciesTissueKey FindingReference
Yellow River CarpBile, Gut, Liver, Kidney, Skin, Muscle, GillWide distribution with tissue concentrations exceeding plasma concentrations. Highest AUC in bile. frontiersin.orgnih.gov
HamstersLung, Liver, KidneyHigher and more sustained concentrations with Enro-C compared to reference enrofloxacin. scispace.comtubitak.gov.tr
ChickensAqueous HumorSignificant penetration, with concentrations reaching 64% of serum levels. mdpi.com
Broiler ChickensGeneralApparent volume of distribution of 4.44 L/kg, indicating good tissue penetration. koreascience.kr

Influence of Administration Route on Pharmacokinetics

The route of administration significantly impacts the pharmacokinetic profile of enrofloxacin hydrochloride. Oral, intravenous, and intramuscular routes have been studied in various species.

In dogs, a comprehensive model showed that the fractions of enrofloxacin metabolized to ciprofloxacin (B1669076) were similar after intravenous and oral administrations, suggesting a low hepatic first-pass effect. nih.gov

In broiler chickens, a study comparing intravenous and oral administration of enrofloxacin found that after intravenous injection, the drug followed a two-compartment model with a rapid distribution phase and a slow elimination phase. koreascience.kr In contrast, oral administration of both enrofloxacin hydrochloride and an enrofloxacin-KOH formulation followed a one-compartment model. koreascience.kr

A study in donkeys showed that intragastric administration resulted in rapid absorption, with a peak plasma concentration reached at 0.55 hours. mdpi.com However, the AUC was lower compared to intravenous and intramuscular injections in the same species, which is expected due to factors influencing gastrointestinal absorption. mdpi.com

Metabolism of Enrofloxacin Hydrochloride to Ciprofloxacin

The extent of this conversion can vary between species. In dogs, a substantial portion of enrofloxacin is metabolized to ciprofloxacin, with studies showing that approximately 40% of the administered enrofloxacin is converted to ciprofloxacin after both intravenous and oral administration. nih.gov

In broiler chickens, the metabolism of enrofloxacin to ciprofloxacin is more limited, with reports indicating that the conversion rate is between 5% and 10%. frontiersin.orgnih.gov One study found the ratio of the area under the plasma concentration-time curve (AUC) of ciprofloxacin to enrofloxacin to be 4.91%. frontiersin.orgnih.gov

In cows, the conversion ratio of enrofloxacin to ciprofloxacin was found to be 59.2% after intravenous administration and 31.2% after intramuscular administration. researchgate.net In Yellow River carp, only trace levels of ciprofloxacin were occasionally observed in liver samples, suggesting very limited metabolism. frontiersin.orgnih.gov

SpeciesAdministration RouteCiprofloxacin FormationReference
DogsIntravenous & Oral~40% conversion to ciprofloxacin nih.gov
Broiler ChickensOralLow biotransformation (4.91% based on AUC ratio) frontiersin.orgnih.gov
CowsIntravenous59.2% conversion to ciprofloxacin researchgate.net
CowsIntramuscular31.2% conversion to ciprofloxacin researchgate.net
Yellow River CarpOralTrace levels observed frontiersin.orgnih.gov

Elimination Pathways and Half-Life Studies of Enrofloxacin Hydrochloride and Metabolites

Enrofloxacin and its metabolite, ciprofloxacin, are eliminated from the body through various pathways, with renal excretion being a major route for most quinolones. merckvetmanual.com The elimination half-life, which is the time it takes for the drug concentration to reduce by half, varies widely among species. mdpi.com

In broiler chickens, the elimination half-life of enrofloxacin hydrochloride after oral administration was reported to be 24.76 hours, while that of ciprofloxacin was 17.45 hours, indicating a slow elimination rate. frontiersin.org Another study in broiler chickens reported a mean elimination half-life of 8.26 hours after intravenous injection. koreascience.kr

In donkeys, the elimination half-life of plasma enrofloxacin after intragastric administration was 11.40 hours. mdpi.com The total recovery of enrofloxacin and ciprofloxacin in urine and feces over 144 hours was 7.09% and 25.73% of the administered dose, respectively. mdpi.com

In Yellow River carp, a very slow elimination was observed, with an elimination half-life of 129.44 hours in plasma. frontiersin.orgnih.gov The elimination half-life in different tissues ranged from 86.22 hours in bile to 291.13 hours in the gill. frontiersin.orgnih.gov The significant presence of enrofloxacin in bile suggests that biliary excretion is a primary elimination route in this species. frontiersin.orgnih.gov

The elimination half-life of enrofloxacin after intravenous administration has been reported to be 1.5 hours in cows, 2 hours in dogs, and 9.9 hours in horses. mdpi.com

SpeciesAdministration RouteCompoundElimination Half-Life (t½)Key Elimination PathwayReference
Broiler ChickensOralEnrofloxacin HCl24.76 hSlow elimination frontiersin.org
Broiler ChickensOralCiprofloxacin17.45 hSlow elimination frontiersin.org
DonkeysIntragastricEnrofloxacin11.40 hFecal and Urinary mdpi.com
Yellow River CarpOralEnrofloxacin129.44 h (plasma)Biliary excretion frontiersin.orgnih.gov
CowsIntravenousEnrofloxacin1.5 h- mdpi.com
DogsIntravenousEnrofloxacin2.0 h- mdpi.com
HorsesIntravenousEnrofloxacin9.9 h- mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulations

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for optimizing dosing regimens of antibiotics like enrofloxacin hydrochloride. frontiersin.orgnih.gov This approach integrates the drug's pharmacokinetic profile with its pharmacodynamic activity, typically measured as the minimum inhibitory concentration (MIC), to predict therapeutic efficacy. frontiersin.orgnih.gov

For concentration-dependent antibiotics like enrofloxacin, the key PK/PD indices are the ratio of the maximum serum concentration to the MIC (CMAX/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.govtubitak.gov.tr Optimal bactericidal activity is generally associated with a CMAX/MIC ratio of ≥ 10-12 and/or an AUC/MIC ratio of ≥ 125. nih.govtubitak.gov.tr

In broiler chickens, PK/PD modeling and Monte Carlo simulations have been used to evaluate the efficacy of enrofloxacin hydrochloride against common bacterial pathogens. researchgate.netfrontiersin.orgnih.gov These studies help in determining appropriate dosages to achieve the target PK/PD indices for different bacteria. frontiersin.orgnih.gov For example, one study concluded that a specific oral dose of enrofloxacin hydrochloride would be effective against Mycoplasma gallisepticum, Escherichia coli, Clostridium perfringens, and Salmonella ser. Enteritidis. frontiersin.orgnih.gov

In dogs, PK/PD analysis of Enro-C indicated that intramuscular administration could achieve therapeutic concentrations effective against Leptospira spp., particularly for strains with an MIC50 of 0.5 µg/mL, where the CMAX/MIC50 ratio was 15.2. nih.gov

In hamsters, the superior PK/PD ratios of Enro-C, with an AUC/MIC ≥ 125 and CMAX/MIC > 10-12, suggest its potential as a solution when high tissue concentrations of enrofloxacin are required. researchgate.nettubitak.gov.tr

Cmax/MIC and AUC/MIC Ratios in Efficacy Prediction

The predictive power of enrofloxacin hydrochloride's clinical efficacy is largely determined by two key pharmacodynamic indices: the ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC), and the ratio of the area under the plasma concentration-time curve (AUC) to the MIC. core.ac.ukscispace.com For fluoroquinolones like enrofloxacin, which exhibit concentration-dependent killing, achieving a Cmax/MIC ratio of ≥10–12 and/or an AUC/MIC ratio of ≥125 is generally considered necessary for optimal clinical efficacy. scispace.comkoreamed.org

In a study involving broiler chickens administered a single oral dose of enrofloxacin hydrochloride, the Cmax was 1.35 µg/mL and the AUC over 24 hours (AUC0-24) was 18.91 h·µg/mL. frontiersin.orgnih.gov These values are used to calculate the efficacy prediction indices against various pathogens. nih.gov For instance, against Escherichia coli and Salmonella ser. Enteritidis, these PK values would be assessed against their respective MIC90 values to determine the likelihood of therapeutic success. frontiersin.orgnih.gov

Research in dogs has also highlighted the importance of these ratios. koreamed.org For infections with a known MIC, the Cmax and AUC values can be used to predict whether a specific dosage regimen will achieve the target PK/PD ratios necessary for bacterial eradication. koreamed.org For example, after an intramuscular administration of a modified enrofloxacin hydrochloride formulation (enrofloxacin hydrochloride-dihydrate) in dogs, the Cmax reached 7.6 ± 0.93 µg/mL and the AUC0–24 was 56.4 ± 6.21 µg/mL/h. koreamed.org These values suggest a high probability of success against bacteria with low MICs.

The following table summarizes the Cmax/MIC and AUC/MIC ratios for enrofloxacin against various pathogens in different animal species, as reported in selected studies.

Table 1: Efficacy Prediction Indices for Enrofloxacin Hydrochloride

Animal Species Pathogen Cmax/MIC Ratio AUC/MIC Ratio Source(s)
Broiler Chickens E. coli >10 >125 frontiersin.orgnih.gov
Broiler Chickens Salmonella ser. Enteritidis >10 >125 frontiersin.orgnih.gov
Broiler Chickens C. perfringens >10 >125 frontiersin.orgnih.gov
Broiler Chickens M. gallisepticum >10 >125 frontiersin.orgnih.gov
Cows Leptospira spp. (MIC90 = 1.0 µg/ml) 13.89 - nih.gov
Dogs Leptospira spp. (MIC50 = 0.5 µg/mL) 15.2 (IM) - koreamed.org
Hamsters E. coli (MIC = 0.5 µg/mL) 35 918.4 scispace.com
Hamsters L. interrogans (MIC = 1 µg/mL) 17.5 459.2 scispace.com

Monte Carlo Simulations for Therapeutic Concentrations and Success Rates

Monte Carlo simulation is a computational modeling technique used to predict the probability of a specific outcome by running a large number of simulations with randomly varied inputs. In the context of enrofloxacin hydrochloride, this method is employed to estimate the probability of target attainment (PTA), which is the likelihood that a given dosing regimen will achieve the desired PK/PD indices (e.g., Cmax/MIC ≥ 10 or AUC/MIC ≥ 125) against a population of bacteria with a range of MIC values. frontiersin.orgmdpi.com

A study in broiler chickens used Monte Carlo simulations to assess the effectiveness of an oral enrofloxacin hydrochloride formulation. frontiersin.orgfrontiersin.org The simulations predicted a 100% success rate for treating infections caused by E. coli and S. ser. Enteritidis when the MIC was ≤ 0.06 µg/mL, and for M. gallisepticum with an MIC ≤ 0.1 µg/mL. frontiersin.orgresearchgate.net For C. perfringens, the success rate was predicted to be 98.26% at an MIC ≤ 0.12 µg/mL. frontiersin.orgresearchgate.net

Similarly, in cows with leptospirosis, Monte Carlo simulations based on a Cmax/MIC ratio of 10 indicated that certain formulations of enrofloxacin hydrochloride could be effective, predicting a success rate of ≥95% when the MIC50 was 0.5 µg/ml, and ≥80% when the MIC90 was 1.0 µg/ml. nih.gov These simulations are crucial for establishing dosage regimens that are likely to be therapeutically successful across a population of animals. nih.govfrontiersin.org

The table below presents the predicted success rates based on Monte Carlo simulations for enrofloxacin hydrochloride against specific pathogens.

Table 2: Predicted Therapeutic Success Rates from Monte Carlo Simulations

Animal Species Pathogen Target PK/PD Index MIC (µg/mL) Predicted Success Rate (%) Source(s)
Broiler Chickens E. coli Cmax/MIC ≥ 10 ≤ 0.06 100 frontiersin.orgresearchgate.net
Broiler Chickens S. ser. Enteritidis Cmax/MIC ≥ 10 ≤ 0.06 100 frontiersin.orgresearchgate.net
Broiler Chickens M. gallisepticum Cmax/MIC ≥ 10 ≤ 0.1 100 frontiersin.orgresearchgate.net
Broiler Chickens C. perfringens Cmax/MIC ≥ 10 ≤ 0.12 98.26 frontiersin.orgresearchgate.net
Cows Leptospira spp. Cmax/MIC ≥ 10 0.5 (MIC50) ≥ 95 nih.gov
Cows Leptospira spp. Cmax/MIC ≥ 10 1.0 (MIC90) ≥ 80 nih.gov

Correlation of PK/PD Parameters with Bacterial Susceptibility

The effectiveness of enrofloxacin hydrochloride is directly correlated with the susceptibility of the target bacteria, as quantified by the MIC. frontiersin.orgmdpi.com The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. core.ac.uk The PK/PD parameters, Cmax and AUC, must be sufficiently high relative to the MIC of the infecting pathogen to ensure a successful clinical outcome. frontiersin.orgmdpi.com

For enrofloxacin, a concentration-dependent antibiotic, a higher Cmax relative to the MIC leads to a more rapid and extensive bactericidal effect. core.ac.ukfrontiersin.org Studies have demonstrated that as the MIC of a bacterial strain increases, the Cmax/MIC and AUC/MIC ratios decrease, thus reducing the probability of therapeutic success. frontiersin.org Therefore, knowledge of the MIC distribution for a specific pathogen in a particular region or animal population is essential for the rational use of enrofloxacin hydrochloride. frontiersin.orgnih.gov

Research has shown that enrofloxacin is highly effective against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species. frontiersin.orgresearchgate.net However, the emergence of resistant strains with higher MIC values poses a significant challenge to its continued efficacy. nih.gov For example, while enrofloxacin may be effective against E. coli with an MIC of 0.06 µg/mL, it may be less effective against strains with higher MICs. nih.govmdpi.com

The following table illustrates the correlation between PK/PD parameters and the MIC for various bacteria.

Table 3: Correlation of PK/PD Parameters and Bacterial Susceptibility (MIC)

Pathogen MIC90 (µg/mL) Animal Species Predicted Efficacy Source(s)
Mycoplasma gallisepticum ≤ 0.125 Broiler Chickens Effective nih.gov
Escherichia coli ≤ 0.125 Broiler Chickens Effective nih.gov
Clostridium perfringens ≤ 0.125 Broiler Chickens Effective nih.gov
Salmonella ser. Enteritidis ≤ 0.125 Broiler Chickens Effective nih.gov
Leptospira spp. 1.0 Cows Potentially Useful nih.gov
E. coli > 0.25 Donkeys Not an appropriate choice mdpi.com
Staphylococcus spp. 0.06 Donkeys Predicted to be effective mdpi.com
Salmonella spp. 0.03 Donkeys Predicted to be effective mdpi.com

Antimicrobial Resistance Mechanisms Against Enrofloxacin Hydrochloride

Chromosomal Alterations Leading to Resistance

Chromosomal mutations are a primary driver of enrofloxacin (B1671348) resistance. These spontaneous genetic alterations can modify the drug's targets or affect its intracellular concentration, thereby reducing its efficacy.

Mutations in Gyrase (gyrA) and Topoisomerase IV (parC, parE) Genes

The primary targets of fluoroquinolones, including enrofloxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (encoding DNA gyrase subunit A) and parC and parE (encoding topoisomerase IV subunits), are a major mechanism of resistance. nih.goviranpath.org

These mutations typically result in amino acid substitutions that decrease the binding affinity of enrofloxacin to its target enzymes. For instance, common mutations in Escherichia coli include substitutions at serine-83 and aspartate-87 in GyrA, and serine-80 in ParC. mdpi.com The accumulation of multiple mutations in both gyrA and parC is often associated with higher levels of resistance. researchgate.netnih.gov While a single mutation in DNA gyrase can be sufficient for resistance in some bacteria like Acinetobacter baumannii, concurrent mutations in both gyrA and parC generally lead to high-level fluoroquinolone resistance. nih.gov Studies have shown that initial mutations often occur in the gyrA gene, followed by mutations in parC which can further increase the level of resistance. researchgate.net

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Enrofloxacin Resistance

Gene Original Amino Acid Position Substituted Amino Acid
gyrA Serine 83 Leucine, Alanine
gyrA Aspartate 87 Asparagine, Glycine
parC Serine 80 Isoleucine, Arginine
parC Glutamate 84 Glycine, Valine

This table is interactive. Data can be sorted and filtered.

Structural Changes in Porins (e.g., OmpF) Affecting Drug Uptake

Reduced intracellular accumulation of enrofloxacin is another significant resistance mechanism. In Gram-negative bacteria, the outer membrane acts as a permeability barrier. Hydrophilic drugs like enrofloxacin traverse this membrane through water-filled channels called porins. mdpi.com Mutations that lead to structural changes in or decreased expression of these porin proteins can restrict the influx of the antibiotic, thereby contributing to resistance. mdpi.comnih.gov

OmpF is a major porin in E. coli that facilitates the entry of enrofloxacin. nih.govresearchgate.net Alterations in the structure of the OmpF porin, particularly in the L3 loop that constricts the channel, can affect the passage of enrofloxacin. mdpi.com Additionally, a reduction in the number of OmpF porins in the outer membrane can have a significant impact on susceptibility, not only to enrofloxacin but also to other structurally unrelated antibiotics. mdpi.com This decreased expression of porins is often a contributing factor to lower levels of fluoroquinolone resistance. nih.gov

Efflux Pump Systems and Their Role in Enrofloxacin Hydrochloride Resistance

Efflux pumps are transport proteins that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cell. venterlab.orgnih.gov Overexpression of these pumps is a key mechanism of multidrug resistance (MDR). venterlab.org

Increased Expression of Efflux Pumps (e.g., AcrAB-TolC, CmeABC)

Several families of efflux pumps contribute to enrofloxacin resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family is particularly important. nih.govnih.gov The AcrAB-TolC system in E. coli and other Enterobacteriaceae is a well-characterized RND pump that can expel enrofloxacin. nih.govnih.govnih.gov This tripartite system spans the inner and outer membranes and actively transports the antibiotic out of the cell. nih.gov Increased expression of the genes encoding the components of this pump, such as acrA, acrB, and tolC, leads to enhanced efflux and consequently, higher levels of resistance. nih.govresearcherslinks.com

Similarly, the CmeABC efflux pump in Campylobacter jejuni is a major contributor to fluoroquinolone resistance. nih.gov Overexpression of these and other homologous efflux systems in various pathogenic bacteria is a common finding in clinical isolates exhibiting multidrug resistance. oup.comresearchgate.net

Table 2: Major Efflux Pumps Involved in Enrofloxacin Resistance

Efflux Pump System Bacterial Species Pump Family
AcrAB-TolC Escherichia coli, Salmonella spp. RND
CmeABC Campylobacter jejuni RND
MexAB-OprM Pseudomonas aeruginosa RND

This table is interactive. Data can be sorted and filtered.

Inhibition of Efflux Pumps to Restore Susceptibility

Given the significant role of efflux pumps in antibiotic resistance, inhibiting their function has emerged as a promising strategy to restore the efficacy of existing antibiotics. venterlab.orgresearchgate.netnih.gov Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring bacterial susceptibility. researchgate.netmdpi.com

Several natural and synthetic compounds have been investigated for their potential as EPIs. For example, phytochemicals like capsaicin have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, potentiating the activity of enrofloxacin. veterinarypaper.com Other compounds, such as phenylalanine-arginine beta-naphthylamide (PAβN), have demonstrated the ability to inhibit RND-type efflux pumps in Pseudomonas aeruginosa. mdpi.com While many EPIs have shown promise in laboratory settings, their clinical application has been limited due to issues of toxicity and in vivo efficacy. researchgate.netmdpi.com

Plasmid-Mediated Resistance Genes (qnrA, qnrB, qnrS)

In addition to chromosomal mutations, bacteria can acquire resistance to enrofloxacin through the horizontal transfer of mobile genetic elements, such as plasmids. nih.gov These plasmids can carry genes that confer resistance to fluoroquinolones. The qnr genes (qnrA, qnrB, and qnrS) are the most well-known plasmid-mediated quinolone resistance (PMQR) determinants. nih.govresearchgate.netresearchgate.net

The qnr genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. valleyinternational.net By binding to these target enzymes, the Qnr proteins prevent enrofloxacin from forming a stable complex with the enzyme-DNA complex, thus allowing DNA replication to proceed. The presence of qnr genes typically confers a low level of resistance, which can provide a selective advantage for the bacteria and facilitate the development of higher-level resistance through chromosomal mutations. researchgate.net Studies have shown that exposure to enrofloxacin can promote the transfer of plasmids carrying qnrS genes, potentially accelerating the spread of resistance. researchgate.netnih.govfrontiersin.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Enrofloxacin hydrochloride
Capsaicin

Development of Cross-Resistance to Other Fluoroquinolones

The development of bacterial resistance to enrofloxacin hydrochloride frequently leads to cross-resistance against other fluoroquinolones. This phenomenon occurs because the mechanisms of resistance, often involving mutations in target enzymes or altered drug efflux, are not specific to a single compound within the class. Consequently, when a bacterial strain becomes resistant to enrofloxacin, it is likely to exhibit reduced susceptibility to other fluoroquinolones as well msdvetmanual.com.

Research has documented that selection pressure resulting from the use of enrofloxacin can drive resistance to a wide array of fluoroquinolones utilized in both veterinary and human medicine mdpi.com. For instance, Campylobacter strains that have developed resistance to enrofloxacin have also been found to be resistant to ciprofloxacin (B1669076) mdpi.com. Similarly, Salmonella strains exposed to enrofloxacin have shown subsequent resistance to both nalidixic acid and ciprofloxacin mdpi.com. This shared resistance pathway underscores the interconnectedness of antimicrobial resistance within the fluoroquinolone family la.gov.

Studies involving exposure to sub-inhibitory concentrations of fluoroquinolones have further demonstrated that this can result in collateral resistance, not only to other fluoroquinolones but also to entirely different classes of antibiotics nih.gov. The emergence of enrofloxacin-resistant Campylobacter isolates has been correlated with the administration of enrofloxacin to food-producing animals, highlighting the public health implications of cross-resistance la.gov. The treatment of infections in chickens with enrofloxacin has been shown to select for multidrug-resistant E. coli, further indicating that resistance extends beyond the fluoroquinolone class asm.org.

Impact of Sub-Inhibitory Concentrations on Resistance Development

Sub-inhibitory or sub-lethal concentrations of enrofloxacin hydrochloride—levels too low to kill bacteria but sufficient to exert selective pressure—play a significant role in the development and spread of antimicrobial resistance. mdpi.comresearchgate.net Exposure to these low concentrations can occur in various environments, including in treated animals where drug concentrations fall below the minimum inhibitory concentration (MIC) between doses. mdpi.com

Studies have shown that even enrofloxacin doses ten times lower than those officially classified as safe can select for resistance, leading to an eight-fold increase in the MIC for Klebsiella pneumoniae in mouse models nih.gov. This selection for resistance at low antibiotic concentrations is a critical factor in the evolution of resistant strains. researchgate.netasm.org

The mechanisms induced by sub-MIC exposure can differ from those selected by concentrations above the MIC. mdpi.com For example, in Salmonella enterica, long-term exposure to a range of sub-inhibitory concentrations of enrofloxacin demonstrated that both the rate and level of resistance development varied with the drug concentration and duration of exposure. mdpi.comnih.gov At lower resistance levels, bacteria adapted by down-regulating the expression of outer membrane porin genes (ompC, ompD, and ompF), which reduces drug influx. As resistance levels increased, the up-regulation of efflux pump genes (acrB, emrB, and mdfA) and the acquisition of mutations in the quinolone resistance-determining region (QRDR) became the dominant mechanisms. mdpi.comnih.gov

Furthermore, sub-inhibitory concentrations of enrofloxacin can promote the horizontal gene transfer of resistance genes among bacteria. researchgate.net It has been shown to increase the frequency of plasmid-mediated conjugation, facilitating the spread of genes like qnrS, which confer quinolone resistance. frontiersin.org Low concentrations of fluoroquinolones can also trigger the bacterial SOS response, a stress pathway that increases mutation rates and can accelerate the evolution of resistance. nih.gov

Table 1: Effects of Sub-Inhibitory Enrofloxacin Concentrations on Resistance Development

Bacterial Species Finding Mechanism(s) Implicated
Salmonella enterica Resistance rate and level varied with concentration and duration. Down-regulation of porin genes (ompC, ompD, ompF); Up-regulation of efflux pump genes (acrB, emrB, mdfA); QRDR mutations. mdpi.comnih.gov
Klebsiella pneumoniae Doses 10x lower than "safe" levels increased MIC 8-fold. Induction of AMR via the SOS response. nih.gov
Escherichia coli Promotes transfer of qnrS resistance gene. Increased frequency of plasmid conjugation. frontiersin.org

Proteomic and Genomic Studies on Resistance Mechanisms

Genomic and proteomic analyses have provided deep insights into the specific molecular changes that confer resistance to enrofloxacin hydrochloride.

Genomic Studies

Genomic research has pinpointed two primary types of genetic alterations responsible for enrofloxacin resistance: chromosomal mutations and the acquisition of plasmid-mediated quinolone resistance (PMQR) genes.

Chromosomal mutations predominantly occur in the Quinolone Resistance-Determining Regions (QRDRs) of genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govmdpi.com Whole-genome sequencing of enrofloxacin-resistant E. coli from swine and poultry has consistently identified mutations in these genes. asm.orgnih.gov For instance, high-level resistance in E. coli from chickens was associated with double mutations in gyrA (at positions S83L and D87N) and single mutations in parC (S80I) and parE (S458E). asm.org

PMQR genes represent another significant mechanism. These genes are located on mobile genetic elements (plasmids) and can be transferred between bacteria. umn.edu Key PMQR gene families identified in enrofloxacin-resistant isolates include qnr (qnrA, qnrB, qnrS), which protects the target enzymes from fluoroquinolones, and aac(6’)-Ib-cr, which encodes an enzyme that modifies and inactivates certain fluoroquinolones. nih.govumn.edu Genomic studies in E. coli from swine identified a diverse array of PMQR genes, including qnrB19, qnrB2, qnrS1, qnrS2, and qnrS15, which were associated with clinical levels of resistance. umn.edu

Table 2: Key Genomic Determinants of Enrofloxacin Resistance

Gene(s) Type of Alteration Function of Alteration Organism(s) Found In
gyrA, parC Chromosomal Mutations (QRDR) Alters drug target site, reducing fluoroquinolone binding. E. coli asm.orgnih.govmdpi.com
parE Chromosomal Mutation (QRDR) Alters drug target site, contributing to high-level resistance. E. coli asm.org
qnr gene family (qnrB, qnrS, etc.) Plasmid-Mediated (PMQR) Produces a protein that protects DNA gyrase from enrofloxacin. E. coli asm.orgnih.govumn.edu
aac(6’)-Ib-cr Plasmid-Mediated (PMQR) Encodes an enzyme that acetylates and inactivates enrofloxacin. E. coli nih.gov

Proteomic Studies

Proteomics, the large-scale study of proteins, reveals how bacterial protein expression changes in response to antibiotic stress, providing a functional view of resistance. Comparative proteomic analyses of enrofloxacin-resistant bacteria against their susceptible counterparts have identified several key protein-level adaptations.

A primary mechanism involves altering membrane permeability to limit drug entry. A proteomic study of uropathogenic E. coli made resistant to enrofloxacin showed a significant downregulation of the Outer Membrane Protein W (OmpW), which is believed to be a primary entry gate for the antibiotic. proteomexchange.org

Another key adaptation is the upregulation of proteins that protect the cell from DNA damage. The same study found that the DNA starvation/stationary phase protection protein (Dsp) was overexpressed in the resistant strain. Since enrofloxacin inhibits DNA gyrase, the Dsp protein may help stabilize the DNA structure to counteract the drug's effects. proteomexchange.org

Broader proteomic studies on fluoroquinolone resistance have identified shifts in the expression of proteins involved in various cellular processes. In Staphylococcus aureus, the development of resistance was associated with altered expression of proteins involved in the SOS response (RecA), stress responses (e.g., ClpB, ClpC), and metabolic pathways. nih.gov In E. coli, adaptation to fluoroquinolones led to distinct proteomic changes, including the upregulation of proteins involved in nucleotide synthesis, energy generation, and cell wall synthesis, indicating a thorough evolution to a systematic defense mechanism at high resistance levels. acs.orgacs.org A comparative proteomic analysis between enrofloxacin and ciprofloxacin revealed that even slight structural differences between the two drugs lead to unique proteomic adaptations in E. coli. nih.gov

Table 3: Summary of Key Proteomic Findings in Enrofloxacin/Fluoroquinolone Resistance

Protein/Protein Group Change in Expression Implicated Function in Resistance Organism Studied
Outer Membrane Protein W (OmpW) Downregulated Reduces membrane permeability to limit enrofloxacin entry. E. coli proteomexchange.org
DNA protection protein (Dsp) Upregulated Stabilizes DNA structure against the effects of enrofloxacin. E. coli proteomexchange.org
SOS and Stress Response Proteins (RecA, ClpB, etc.) Upregulated Manages cellular stress and DNA damage caused by the antibiotic. S. aureus nih.gov
Metabolic Pathway Proteins Altered Expression Adjusts metabolic patterns to enhance nucleotide and energy synthesis for defense. E. coli acs.org

Toxicological Considerations and Environmental Impact of Enrofloxacin Hydrochloride

Ecotoxicity and Environmental Fate in Aquatic Systems

The introduction of enrofloxacin (B1671348) hydrochloride into aquatic environments, primarily through wastewater and agricultural runoff, initiates a cascade of ecological consequences. Its persistence, transformation into other bioactive compounds, and impact on microbial and eukaryotic life are of significant concern.

Persistence in Aquatic Environments (Sediment, Water)

Enrofloxacin exhibits a notable persistence in aquatic systems, characterized by a long half-life that can range from 1,155 to 3,466 days depending on environmental conditions. frontiersin.org This persistence is attributed to its chemical stability and resistance to hydrolysis and thermal degradation. nih.gov Due to its polar nature and water solubility, enrofloxacin hydrochloride can be found in the water column; however, a significant portion, estimated at 65%, is absorbed by sediment. nih.gov This partitioning into sediment provides a long-term reservoir of the antibiotic, where it can escape photolysis, the primary degradation pathway in the water column. nih.gov The half-life of enrofloxacin in aquatic mesocosms has been shown to be highly dependent on light exposure, with half-lives of 0.8, 3.7, and 72 days in full sunlight, partial shading, and near-complete shading, respectively.

Formation of Transformation Products and Their Antimicrobial Activity

In the aquatic environment, enrofloxacin undergoes transformation, leading to the formation of various byproducts. One of the primary metabolites is ciprofloxacin (B1669076), which is formed through the de-ethylation of enrofloxacin. scirp.org Importantly, ciprofloxacin itself is a potent antibiotic and retains significant antimicrobial activity. scirp.orgdoi.org

Other degradation pathways include hydroxylation, cleavage of the heterocyclic core, and elimination and degradation of the piperazinyl moiety. nih.gov Studies have identified several hydroxylated congeners of enrofloxacin, which generally exhibit no or very little residual antibacterial activity. nih.gov However, the oxidation of enrofloxacin can also lead to products that, while having reduced antibacterial potency compared to the parent compound, may not be completely inert. doi.org For instance, the oxidation of the piperazine (B1678402) ring, a key site for degradation, is expected to reduce antibacterial potency. doi.org Some studies have shown that while photocatalytic degradation can significantly reduce the concentration of enrofloxacin, the resulting mixture of byproducts may still exhibit some level of antimicrobial activity, although often reduced. mdpi.comresearchgate.net The persistence of antimicrobial activity in some transformation products underscores the complexity of assessing the full environmental impact of enrofloxacin contamination. doi.org

Effects on Microbial Communities in Receiving Waters

The introduction of enrofloxacin into aquatic environments has a discernible impact on microbial communities, altering their structure and function. Studies have shown that increasing concentrations of enrofloxacin in water lead to a decrease in the richness and diversity of the microbial community. nih.gov However, in some cases, after an initial decline, the bacterial community may show a gradual recovery over time. nih.gov

A significant concern is the selective pressure that enrofloxacin exerts, which can lead to an increase in the abundance of antibiotic-resistant bacteria. nih.gov For example, at a concentration of 50 mg/L, enrofloxacin has been observed to increase the relative abundance of Actinomycetes, a group known to include antibiotic-resistant species. nih.govnih.gov This suggests that enrofloxacin can alter the microbial community in favor of more resistant strains. Furthermore, enrofloxacin has been shown to affect key microbial processes. At a concentration of 1,000 µg/L, it significantly reduced the number of ammonia-oxidizing bacteria in sediment, leading to higher ammonia (B1221849) concentrations in the water and a lower nitrification rate. frontiersin.org

Impact on Eukaryotic Organisms and Plants

Enrofloxacin hydrochloride also exerts toxic effects on eukaryotic organisms and plants in aquatic ecosystems. dntb.gov.ua For the freshwater microalga Desmodesmus subspicatus, the median effective concentration (EC50) for growth inhibition has been reported as 5,568 µg/L. In contrast, the cyanobacterium Anabaena flos-aquae is significantly more sensitive, with an EC50 of 173 µg/L. The aquatic macrophyte Lemna minor (duckweed) also shows high sensitivity, with a reported EC50 of 107 µg/L.

Studies on various microalgae species, including Scenedesmus obliquus, Chlamydomonas mexicana, and Chlorella vulgaris, have shown growth inhibition ranging from 68-81% at an enrofloxacin concentration of 100 mg/L. The 96-hour EC50 for these individual microalgae species and a consortium of them ranged from 9.6 to 15.0 mg/L. Biochemical characteristics such as total chlorophyll (B73375) and carotenoid content were also significantly influenced by enrofloxacin stress.

Toxicological Effects on Non-Target Organisms (e.g., Fish)

Fish, as integral components of aquatic ecosystems, are susceptible to the toxic effects of enrofloxacin hydrochloride. Exposure can lead to a range of adverse outcomes, including neurotoxicity and disruption of vital physiological barriers.

Neurotoxicity and Blood-Brain Barrier Disruption

Enrofloxacin has been demonstrated to induce neurotoxic effects in fish, such as the crucian carp (B13450389) (Carassius auratus). nih.gov Exposure to enrofloxacin can lead to brain damage, characterized by the formation of vacuoles in brain glial cells, pyknosis of the nucleus, and a decrease in cell population density. nih.gov

A key mechanism underlying this neurotoxicity is the disruption of the blood-brain barrier (BBB). Enrofloxacin exposure has been shown to increase the permeability of cerebral microvessels. nih.gov This is associated with the downregulation of the mRNA expression levels of genes responsible for tight junction proteins, including ZO-1, Occludin, and Claudin-5. nih.gov Concurrently, there is an upregulation of the mRNA expression levels of markers for brain injury, such as S100B, neuron-specific enolase (NSE), and glial fibrillary acidic protein (GFAP). nih.gov The increased permeability of the BBB allows for greater penetration of enrofloxacin into the brain, exacerbating its neurotoxic effects. nih.gov

Table of Ecotoxicity Data for Enrofloxacin

Organism Type Species Endpoint Concentration (µg/L) Reference
Cyanobacteria Anabaena flos-aquae EC50 173
Algae Desmodesmus subspicatus EC50 5,568
Macrophyte Lemna minor EC50 107
Microalgae Consortium S. obliquus, C. mexicana, etc. 96h EC50 9,600 - 15,000
Fish Crucian carp Neurotoxicity Not specified nih.gov

Serological Changes as Biomarkers of Toxicity

Exposure to enrofloxacin hydrochloride can lead to significant alterations in serum biomarkers, indicating potential organ damage and systemic toxicity. Studies in aquatic species, such as crucian carp, have demonstrated a marked increase in specific serum proteins following exposure to this compound. nih.govresearchgate.net

Research has shown that enrofloxacin hydrochloride exposure elevates the serum levels of S100B, neuron-specific enolase (NSE), and glial fibrillary acidic protein (GFAP). nih.govresearchgate.net These proteins are typically associated with the central nervous system, and their increased presence in the blood is indicative of neurotoxicity and a compromised blood-brain barrier. nih.govresearchgate.net A significant positive correlation has been observed between the serum concentrations of S100B and NSE and the residues of enrofloxacin, highlighting a dose-dependent relationship. nih.govresearchgate.net

In addition to neurotoxicity markers, other serological parameters can be affected. For instance, studies in rats have shown that while many clinical chemistry parameters may remain within normal limits, a consistent decrease in gamma globulin values has been observed in animals treated with enrofloxacin. inchem.org

The following table summarizes the key serological changes observed in response to enrofloxacin hydrochloride exposure:

BiomarkerOrganismObserved ChangeImplication
S100B Crucian CarpIncreasedNeurotoxicity, Blood-Brain Barrier Disruption
Neuron-Specific Enolase (NSE) Crucian CarpIncreasedNeurotoxicity, Blood-Brain Barrier Disruption
Glial Fibrillary Acidic Protein (GFAP) Crucian CarpIncreasedNeurotoxicity, Blood-Brain Barrier Disruption
Gamma Globulin RatsDecreasedPotential immunomodulatory effects

Histopathological Alterations in Tissues

Histopathological examinations have revealed that enrofloxacin hydrochloride can induce structural damage in various tissues. The severity and nature of these alterations are often dose-dependent.

Nervous System: In crucian carp, exposure to enrofloxacin hydrochloride has been shown to cause significant brain damage. nih.govresearchgate.net Hematoxylin and eosin (B541160) (H&E) staining has revealed the formation of vacuoles in brain glial cells, pyknosis (condensation of chromatin) of the nucleus, and a reduction in cell population density. nih.govresearchgate.net Furthermore, transmission electron microscopy has shown morphological changes in microvessels and condensation of astrocyte nuclei, indicating damage at the ultrastructural level. nih.govresearchgate.net

Liver and Kidney: Structural damage to the liver and kidneys has been reported in various species. In Acipenser baerii (Siberian sturgeon), enrofloxacin has been shown to induce damage to these organs. nih.gov In rats, long-term administration of enrofloxacin has been associated with an increased incidence of sclerotic bile duct hyperplasia. inchem.org In vannamei shrimp, enrofloxacin treatment led to inflammatory cell infiltration and necrosis in the hepatopancreas. ub.ac.id

Articular Cartilage: A significant concern with fluoroquinolones, including enrofloxacin, is their potential to cause damage to articular cartilage, particularly in growing animals. nih.govmaryvillecollege.eduidosi.org Macroscopic changes such as erosion and flap formation on the articular surfaces have been observed in lambs treated with high doses of enrofloxacin. idosi.org Histologically, these changes are characterized by a decrease in matrix proteoglycans, reduced total cartilage thickness, and a lower number of chondrocytes. idosi.org The presence of spindle-shaped cells, fissures in the articular cartilage matrix, and an increase in empty lacunae are also indicative of enrofloxacin-induced cartilage damage. idosi.org

The table below provides a summary of the histopathological findings in various tissues following enrofloxacin hydrochloride exposure:

TissueOrganismHistopathological Findings
Brain Crucian CarpVacuole formation in glial cells, nuclear pyknosis, decreased cell density, microvessel morphological changes, astrocyte nucleus condensation. nih.govresearchgate.net
Liver Rats, Acipenser baerii, Vannamei ShrimpSclerotic bile duct hyperplasia, structural damage, inflammatory cell infiltration, necrosis. inchem.orgnih.govub.ac.id
Kidney Acipenser baeriiStructural damage. nih.gov
Articular Cartilage Lambs, DogsErosion, flap formation, decreased proteoglycans, reduced cartilage thickness, decreased chondrocyte numbers, spindle-shaped cells, fissures, increased empty lacunae. maryvillecollege.eduidosi.org

Mechanisms of Enrofloxacin Hydrochloride Induced Toxicity

The toxic effects of enrofloxacin hydrochloride are multifaceted and involve several underlying mechanisms.

Neurotoxicity Mechanisms: The neurotoxic effects observed are linked to the disruption of the blood-brain barrier (BBB). nih.govresearchgate.net Enrofloxacin hydrochloride exposure has been shown to down-regulate the mRNA expression levels of key tight junction proteins such as ZO-1, Occludin, and Claudin-5, which are crucial for maintaining the integrity of the BBB. nih.govresearchgate.net Concurrently, there is a down-regulation of P-glycoprotein (P-gp), a transporter protein involved in the efflux of xenobiotics from the brain. nih.govresearchgate.net This compromised barrier allows for increased penetration of the drug into the central nervous system, leading to the observed neuronal damage and the release of neurotoxicity biomarkers into the bloodstream. nih.govresearchgate.net Western blot analysis has confirmed increased protein expression of NSE and GFAP and decreased expression of P-gp and Occludin in the brain. nih.govresearchgate.net

Chondrotoxicity Mechanisms: The damage to articular cartilage is thought to be related to several factors. Fluoroquinolones can inhibit mitochondrial dehydrogenase and proteoglycan synthesis, and alter DNA metabolism by inhibiting DNA polymerase. maryvillecollege.edu The accumulation of fluoride (B91410) in tissues may also contribute to the toxic effects. maryvillecollege.edu Another proposed mechanism is the inhibition of DNA gyrase, a topoisomerase, which would disrupt the transcription and translation of essential genes in chondrocytes. maryvillecollege.edu The chelation of magnesium ions by fluoroquinolones is also considered a critical factor in cartilage damage, as low magnesium concentrations in cartilage coincide with the period of highest sensitivity to quinolone-induced arthropathy. avma.org

Oxidative Stress: The generation of reactive oxygen species (ROS) is another important mechanism of enrofloxacin-induced toxicity. researchgate.net High levels of ROS can lead to cellular damage and have been implicated in the toxicity observed in various tissues, including the kidneys. researchgate.net Studies have shown that enrofloxacin can induce oxidative stress, leading to cellular damage. researchgate.net

The following table outlines the primary mechanisms of enrofloxacin hydrochloride-induced toxicity:

Toxicity TypePrimary MechanismKey Molecular/Cellular Events
Neurotoxicity Blood-Brain Barrier DisruptionDown-regulation of tight junction proteins (ZO-1, Occludin, Claudin-5), decreased P-glycoprotein expression. nih.govresearchgate.net
Chondrotoxicity Inhibition of Cellular ProcessesInhibition of mitochondrial dehydrogenase, proteoglycan synthesis, and DNA polymerase; potential inhibition of DNA gyrase; chelation of magnesium ions. maryvillecollege.eduavma.org
General Cellular Toxicity Oxidative StressIncreased production of reactive oxygen species (ROS). researchgate.net

Advanced Analytical Methodologies for Enrofloxacin Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands out as a highly effective method for analyzing antibiotics like enrofloxacin (B1671348) due to its sensitivity, specificity, and capability to handle complex samples. nih.gov It is a cornerstone technique for the determination of enrofloxacin in diverse sample types.

HPLC methods are extensively used for the determination of enrofloxacin and its primary metabolite, ciprofloxacin (B1669076), in biological samples such as plasma, urine, and various tissues. indexcopernicus.comfao.org These methods are vital for pharmacokinetic studies and residue analysis. For instance, a validated HPLC method with fluorescent detection has been successfully used to analyze enrofloxacin and ciprofloxacin in small volumes of avian serum samples. researchgate.net The sample preparation for biological matrices often involves a deproteinization step, for example, with perchloric acid, followed by chromatographic separation. pharmascholars.comresearchgate.net

Several studies have established robust HPLC protocols. One such method for reptile plasma utilized a core-shell silica (B1680970) particle stationary phase and a mobile phase of 0.002 M phosphoric acid/acetonitrile (B52724) (83:17, v/v), achieving good separation and sensitivity. researchgate.net Another study focusing on broiler tissues (liver, kidney, and muscle) employed a mobile phase mixture of 0.05 M monobasic sodium phosphate (B84403) (pH 2.5) and acetonitrile (65:35 v/v) with UV detection at 280 nm. veterinaryworld.orgnih.gov The validation of these methods as per ICH guidelines ensures their accuracy, precision, and reliability for routine analysis. pharmascholars.comnih.gov

Interactive Data Table: HPLC Methods for Enrofloxacin in Biological Matrices

Matrix HPLC Column Mobile Phase Detection LOD LOQ Reference
Reptile Plasma Kinetex® RP–C18 (150 × 4.6 mm, 5 μm) 0.002 M phosphoric acid/acetonitrile (83:17, v/v) DAD 0.5 µM 2 µM pharmascholars.comresearchgate.net
Avian Serum Hypersil Spherisorb ODS-2 (C18) Acetonitrile/0.05 M KH2PO4 (25:75, v/v), pH 3.0 Fluorescence (Ex: 277 nm, Em: 418 nm) - 10 ng/mL researchgate.net
Broiler Tissues Octadecyl-silica (150 x 5 mm) 0.05 M NaH2PO4 (pH 2.5)/acetonitrile (65:35 v/v) UV (280 nm) 18.9 ng/mL 57.3 ng/mL veterinaryworld.orgnih.gov
Spiked Dog Urine Reversed Phase Phosphate buffer (pH 3.0)/ethanol (90:10 v/v) UV (254 nm) - - nih.gov
Chicken Tissues - - Fluorescence or UV - - indexcopernicus.com

LOD: Limit of Detection, LOQ: Limit of Quantitation, DAD: Diode Array Detector. Please note that LOD/LOQ values can be reported in different units and may not be directly comparable.

RP-HPLC methods are widely developed and validated for the estimation of enrofloxacin in bulk drug and various pharmaceutical dosage forms, such as tablets and injections. ajptr.comresearchgate.net These methods are essential for quality control, ensuring that the amount of the active ingredient is consistent with the label claim. researchgate.netajpaonline.com A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent. For instance, a method using a Kromasil C-18 column with a mobile phase of phosphate buffer (pH 3) and methanol (B129727) (40:60 v/v) has been reported for tablet analysis. indexcopernicus.comajptr.com Another validated method for veterinary formulations uses a Phenomenex C18 column with a mobile phase of acetonitrile and water (80:20 v/v). researchgate.net The validation of these methods typically includes parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. researchgate.netugm.ac.id

Interactive Data Table: RP-HPLC Methods for Enrofloxacin in Pharmaceutical Formulations

Formulation HPLC Column Mobile Phase Detection Wavelength Linearity Range Reference
Tablets Kromasil C-18 (250mm x 4.6 mm, 5µ) Phosphate buffer pH 3:Methanol (40:60 v/v) 280 nm 5-25 µg/ml indexcopernicus.comajptr.com
Veterinary Dosage Forms Phenomenex C18 (250 mm x 4.6 mm, 5 µm) Acetonitrile:Water (80:20 v/v) 270 nm 0.1-0.6 µg/ml researchgate.net
Injectable Solution Reversed Phase Phosphate buffer pH 3.0:Ethanol (90:10 v/v) 254 nm 5.00–80.00 μg/mL nih.gov
Tablets - Mobile phase having acetonitrile and water (80:20) - - researchgate.net

In veterinary medicine, enrofloxacin is often combined with other active ingredients to broaden the spectrum of activity. Consequently, analytical methods capable of simultaneously determining enrofloxacin and other compounds in a single run are highly valuable. Stability-indicating RP-HPLC methods have been developed for the simultaneous estimation of enrofloxacin and its degradation products, as well as in combination with other drugs like bromhexine (B1221334) hydrochloride, ketoprofen, and piroxicam (B610120). nih.goveurasianjournals.comscielo.brijpsonline.com

For example, a method for enrofloxacin and bromhexine HCl used a C18 column with a gradient elution of water, acetonitrile, and methanol. dntb.gov.ua Another study successfully separated enrofloxacin and piroxicam in under 5 minutes using a Vertisep C18 column and an isocratic mobile phase of acetonitrile-water (48:52 v/v, pH 3.0). scielo.br These methods are validated for parameters like specificity, linearity, accuracy, and precision, ensuring their suitability for routine quality control of combination pharmaceutical products. nih.govscielo.br

Interactive Data Table: Simultaneous HPLC Estimation of Enrofloxacin with Other Compounds

Combined Drug(s) HPLC Column Mobile Phase Detection Key Feature Reference
Bromhexine HCl Agilent Eclipse Plus C18 (150 × 4.6 mm, 5 µm) Phosphoric acid (pH 2.3) and Acetonitrile (gradient) 272 nm (Enrofloxacin) Simultaneous identification and quantification of related substances/degradation products. researchgate.net researcher.life
Ketoprofen - Acetonitrile, Methanol, and water with 0.1% TFA 262 nm (isobestic point) Isocratic separation. ijpsonline.com
Piroxicam Vertisep C18 Acetonitrile-water (48:52 v/v, pH 3.0) - Separation in less than 5 minutes. scielo.br
Ciprofloxacin (metabolite) & Degradation Products Kromasil C-18 (250 × 4.6 mm, 5 μm) 0.1% TEA in 10 mM KH2PO4 (pH 2.5) and Methanol (gradient) 278 nm & 254 nm Stability-indicating method. nih.gov
Amoxicillin & Ciprofloxacin Reversed Phase Phosphate buffer pH 3.0: Ethanol (90:10 v/v) 254 nm Green analytical chemistry approach. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high specificity and sensitivity, making it ideal for the analysis of antibiotic residues. nih.gov This method is widely used for the identification and quantification of enrofloxacin and other fluoroquinolones in complex matrices like water and various food products of animal origin, including milk, chicken, pork, fish, and shrimp. rsc.orgjfda-online.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. nih.gov The technique allows for the development of methods to screen and confirm the presence of multiple quinolone residues simultaneously. jfda-online.com For instance, a study developed an LC-ESI/MS/MS method to determine 18 different quinolone residues, where separation was achieved on a C-8 column with a gradient elution. jfda-online.com Another innovative approach utilized dual deuterated isomers (enrofloxacin-d5 and enrofloxacin-d3) as surrogates in an HPLC-MS/MS method to achieve accurate quantification of enrofloxacin residues over a wide linear range in aquatic products. nih.gov This dual-surrogate method helps to minimize deviations in detected values that can arise from large differences in residue concentrations. researchgate.net

Interactive Data Table: LC-MS/MS Methods for Enrofloxacin Analysis

Matrix Analytes Key Methodological Feature LOQ Reference
Water Enrofloxacin, Ampicillin, Amoxicillin, Chloramphenicol, Oxytetracycline SPE clean-up, LC-MS/MS detection 1 ng mL⁻¹ rsc.org
Aquatic Products Enrofloxacin Dual deuterated isotope surrogates (ENR-d5, ENR-d3) 2 µg/kg nih.gov
Milk, Chicken, Pork, Fish, Shrimp 18 Quinolones Acetonitrile extraction, LC-ESI/MS/MS in MRM mode 0.24 to 0.96 ng/g (CCβ) jfda-online.com

LOQ: Limit of Quantification, SPE: Solid Phase Extraction, MRM: Multiple Reaction Mode, CCβ: Detection Capability.

Spectrophotometric Methods (UV-Vis) for Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for the quantification of enrofloxacin in bulk and pharmaceutical dosage forms. ajpaonline.comgrin.com While lacking the selectivity of chromatographic methods, its simplicity and accuracy make it suitable for routine analysis. ajpaonline.com

Several spectrophotometric methods have been developed and validated. One method is based on measuring the absorbance of enrofloxacin in a 0.1M potassium hydroxide (B78521) solution at a wavelength of 271 nm. ajpaonline.comresearchgate.net Another approach is a differential spectrophotometric method, which utilizes the absorbance difference of enrofloxacin in acidic (0.1N HCl) and basic (0.1N NaOH) media. grin.com Colorimetric methods have also been developed, such as those using ion-pair complex formation with bromothymol blue (BTB) or reaction with Gibb's reagent, with measurements at 418 nm and 473 nm, respectively. wisdomlib.org A second-order derivative UV spectrophotometric method has been developed for the determination of enrofloxacin in milk, using chloroform (B151607) for extraction and measuring at 289 nm. researchgate.net These methods are validated according to ICH guidelines for parameters like linearity, precision, and accuracy. ajpaonline.comgrin.comwisdomlib.org

Interactive Data Table: Spectrophotometric Methods for Enrofloxacin Analysis

Method Type Principle Solvent/Reagent λmax Linearity Range Reference
Direct UV Absorbance measurement 0.1M Potassium Hydroxide 271 nm 2-10 µg/ml ajpaonline.comresearchgate.net
Differential UV Absorbance difference in acidic and basic media 0.1N HCl and 0.1N NaOH 271.0 nm (maxima), 276.5 nm (minima) 5-30 µg/ml grin.com
Colorimetric Ion-pair complex with Bromothymol Blue (BTB) Chloroform 418 nm 1.0-10 µg/mL wisdomlib.org
Colorimetric Reaction with Gibb's reagent Alkaline medium 473 nm 1.0-7.0 mg/mL wisdomlib.org
Second-Order Derivative UV Derivative spectroscopy Chloroform (for extraction) 289 nm 0.5–8 μg/mL researchgate.net

Techniques for Studying Microbial Communities (e.g., Denaturing Gradient Gel Electrophoresis - DGGE)

The impact of antibiotics like enrofloxacin on microbial ecosystems is a significant area of research. Techniques such as Denaturing Gradient Gel Electrophoresis (DGGE) are employed to analyze changes in the structure of microbial communities. nih.gov DGGE separates DNA fragments of the same length based on their melting behavior in a denaturing gradient, providing a snapshot of the microbial diversity in a sample.

In studies investigating the effects of enrofloxacin, DGGE has been used to analyze bacterial communities in fecal samples and aquatic systems. nih.govnih.gov For example, in vitro studies with human fecal suspensions showed that enrofloxacin exposure led to shifts in the intestinal microbiota, with a notable decrease in the proportions of Bacteroidetes and Proteobacteria and an increase in Firmicutes. nih.gov Similarly, DGGE analysis of 16S rDNA was used to assess the impact of enrofloxacin on ambient microbial communities in aquatic test systems under different light conditions. nih.govresearchgate.net While in one aquatic study, no statistically significant effects on the microbial communities were observed at the tested concentrations, the technique remains a valuable tool for monitoring antibiotic-induced ecological shifts. nih.gov

Molecular Techniques for Resistance Gene Detection (e.g., PCR)

The proliferation of antimicrobial resistance represents a significant challenge in both veterinary and human medicine. For enrofloxacin, a fluoroquinolone antibiotic, the emergence of resistant bacterial strains necessitates advanced analytical methods for surveillance and research. Among these, molecular techniques, particularly the Polymerase Chain Reaction (PCR), are pivotal for the rapid and specific detection of genes conferring resistance to enrofloxacin. These methods are crucial for understanding the epidemiology of resistance and for guiding therapeutic choices.

The primary mechanisms of resistance to fluoroquinolones like enrofloxacin involve mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govscielo.br Additionally, plasmid-mediated quinolone resistance (PMQR) genes, which can be transferred between bacteria, play a significant role in the spread of resistance. nih.govjapsonline.com The most well-characterized PMQR genes include the qnr gene families (qnrA, qnrB, qnrS, qnrC, qnrD, and qnrVC), the aac(6')-Ib-cr gene, and genes encoding efflux pumps like qepA and oqxAB. nih.govresearchgate.net

Multiplex PCR assays have been developed to simultaneously detect multiple resistance genes, offering a time and cost-effective approach for screening large numbers of isolates. nih.govoup.com For instance, a multiplex PCR can be designed to detect the qnrA, qnrB, and qnrS genes, which are frequently associated with reduced susceptibility to quinolones. japsonline.comoup.com Research has shown varying prevalence of these genes in different bacterial species and geographical locations. For example, in a study of urinary tract infection pathogens, qnrS was the most prevalent PMQR gene detected, followed by qnrB and qnrA. japsonline.com

The aac(6')-Ib-cr gene is of particular interest as it encodes an aminoglycoside acetyltransferase that has been modified to also acetylate ciprofloxacin, thereby reducing its efficacy. mdpi.comasm.org This gene confers resistance to both aminoglycosides and certain fluoroquinolones. mdpi.com PCR-based methods, sometimes coupled with restriction fragment length polymorphism (RFLP) analysis or sequencing, are used to identify the aac(6')-Ib-cr variant from the wild-type aac(6')-Ib gene. mdpi.comasm.orgoup.com Pyrosequencing has also emerged as a rapid and cost-effective alternative for detecting this specific gene variant. nih.gov

Beyond the detection of plasmid-mediated genes, PCR and sequencing are standard methods for identifying mutations within the QRDRs of gyrA and parC. agriculturejournals.cz Specific amino acid substitutions, such as at Ser-83 in GyrA, are well-documented to be associated with high-level fluoroquinolone resistance. japsonline.comagriculturejournals.cz

The following interactive table summarizes key research findings related to the use of PCR for detecting enrofloxacin resistance genes.

Target Gene(s)Bacterial SpeciesKey Findings
qnrA, qnrB, qnrSEnterobacteriaceaeA multiplex PCR was developed for the simultaneous detection of qnrA, qnrB, and qnrS genes. oup.com In a study on urinary tract infection pathogens, qnrS was the most prevalent (54.0%), followed by qnrB (4.0%) and qnrA (1.0%). japsonline.com
qnr gene familiesEnterobacteriaceaeAn updated multiplex PCR allows for the detection of all six plasmid-mediated qnr gene families (qnrA, qnrB, qnrS, qnrC, qnrD, qnrVC). nih.gov
aac(6')-Ib-crEnterobacteriaceaePyrosequencing was shown to be a rapid and cost-effective method for detecting the aac(6')-Ib-cr gene. nih.gov The prevalence of this gene varies among species, being detected frequently in E. coli and K. pneumoniae. asm.org
gyrA, parCEscherichia coliMutations in the QRDR of gyrA, particularly at Ser-83, were frequently observed in fluoroquinolone-resistant strains. agriculturejournals.cz
qnr, aac(6')-Ib-cr, qepA, oqxA, oqxBKlebsiella pneumoniaeA high frequency of PMQR genes was found in multidrug-resistant isolates, with oqxA being the most prevalent. researchgate.net
qnr genesEscherichia coli from diarrheic lambsA high prevalence of qnr genes (75.84%) was observed, and 86.67% of qnr-positive isolates showed phenotypic resistance to enrofloxacin. scielo.br

The application of these molecular techniques provides invaluable data for understanding the molecular basis of enrofloxacin resistance. This knowledge is essential for monitoring the spread of resistance determinants and for the development of strategies to mitigate their impact.

Future Research Directions for Enrofloxacin Hydrochloride

Development of Strategies to Mitigate Environmental Impact and Enhance Degradation

The widespread use of enrofloxacin (B1671348) in veterinary medicine has led to its persistence in the environment, posing risks such as the development of antibiotic-resistant bacteria. toku-e.com Consequently, a significant area of future research is the development of effective strategies to remove enrofloxacin from water and soil. Advanced Oxidation Processes (AOPs) have emerged as a highly promising technology for this purpose due to their efficiency in degrading recalcitrant organic pollutants. eeer.orgmdpi.comascelibrary.org

Research has focused on various AOPs, including photocatalysis, Fenton and photo-Fenton reactions, and ozonation. eeer.orgnih.gov Photocatalysis, which utilizes semiconductor materials to generate reactive oxygen species (ROS) under light irradiation, has been extensively studied. mdpi.commdpi.com Materials such as titanium dioxide (TiO₂), zinc oxide (ZnO), and bismuth molybdate (B1676688) (Bi₂MoO₆) have shown potential in degrading enrofloxacin. mdpi.comscilit.com For instance, electrospun composite membranes made of polyacrylonitrile (B21495) (PAN) and TiO₂ significantly enhance the photocatalytic degradation of enrofloxacin under simulated solar light. mdpi.com The addition of reduced graphene oxide (rGO) to these membranes further boosts their efficacy. mdpi.com

Eco-friendly and low-cost materials are also being explored. Natural iron minerals and zeolites have been used as catalysts or catalyst supports, demonstrating effective degradation of enrofloxacin. mdpi.comrazi.ac.irnih.gov Studies show that using a natural iron material as a photocatalyst can degrade over 85% of enrofloxacin, with complete removal achieved when combined with hydrogen peroxide (H₂O₂). mdpi.com Similarly, a nanophotocatalyst combining ZnO, iron(III) oxide (Fe₂O₃), and zeolite achieved a 97.4% degradation efficiency under optimal conditions. razi.ac.ir

The photo-Fenton process, which generates highly reactive hydroxyl radicals (HO•), is another effective method. ascelibrary.orgnih.gov However, its application can be limited by the low solubility of iron at neutral pH. ascelibrary.org Future research aims to overcome this by using iron complexes, such as Fe(III)-tartrate, which can extend the operational pH range to neutral conditions, making the process more applicable to real-world water matrices. ascelibrary.org The table below summarizes the effectiveness of various degradation techniques.

Table 1: Efficacy of Different Degradation Methods for Enrofloxacin

Degradation Technology Catalyst/System Degradation Efficiency Key Findings
Photocatalysis Natural Iron Mineral (NIM) + Solar Light >85% Total removal achieved in 120 mins with the addition of H₂O₂. mdpi.com
Photocatalysis PAN-rGTi Composite Membrane High Reaction rate constants increased 5.4 to 6.5 times compared to PAN alone. mdpi.com
Photocatalysis Bi₂MoO₆ Nanosheets 69.08% Significantly exceeded the 38.30% efficiency of ZnO under solar light. scilit.com
Advanced Oxidation ZnO/Fe₂O₃/Zeolite Nanophotocatalyst 97.4% Optimal conditions included a pH of 9 and the presence of H₂O₂. razi.ac.ir
Advanced Oxidation Nanoscale Zero-Valent Copper (nZVC) 99.51% Degradation achieved at 35°C with an initial pH of 3. nih.gov
Advanced Oxidation Photo-Fenton assisted Ozonation High Showed high efficiency in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) reduction. nih.gov

Exploration of Targeted Chemical Modifications for Enhanced Efficacy and Safety

Future research is actively exploring targeted chemical modifications of the enrofloxacin molecule. nih.gov The primary goals are to enhance its antibacterial efficacy, broaden its spectrum of activity, overcome bacterial resistance, and improve its safety profile by reducing toxicity to eukaryotic cells. nih.gov

One promising strategy involves the formation of new pharmaceutical salts or co-crystals. researchgate.netresearchgate.net Enrofloxacin's poor water solubility can limit its bioavailability. researchgate.net Researchers have successfully synthesized novel salts by combining enrofloxacin with generally recognized as safe (GRAS) molecules, such as dicarboxylic acids (e.g., succinic acid, maleic acid) and isomeric pyridinedicarboxylic acids. researchgate.netresearchgate.net These new salt forms have demonstrated significantly improved water solubility compared to the parent compound. researchgate.netresearchgate.net For example, a recrystallized form known as enrofloxacin hydrochloride-dihydrate (enro-C) not only has higher water solubility but has also shown superior bioavailability in animal models. asm.org

Another avenue of investigation is the modification of the enrofloxacin structure through techniques like PEGylation. This process involves attaching polyethylene (B3416737) glycol (PEG) to the enrofloxacin molecule. japsonline.com A study on PEGylated enrofloxacin found that the modification resulted in a lower minimum inhibitory concentration (MIC) against Escherichia coli compared to the traditional form, indicating enhanced antibacterial activity. japsonline.com Furthermore, toxicological studies in rats suggested that the PEGylated version exhibited lower hepatotoxicity. japsonline.com These findings highlight the potential of chemical modifications to create derivatives of enrofloxacin with a more favorable therapeutic index. nih.govjapsonline.com

Table 2: Targeted Chemical Modifications of Enrofloxacin

Modification Strategy Modified Compound Outcome
Recrystallization Enrofloxacin hydrochloride-dihydrate (enro-C) Higher water solubility and superior bioavailability. asm.org
Salt Formation Salts with succinic acid, fumaric acid, maleic acid Significantly more water-soluble than the pure drug. researchgate.net
Salt Formation Salts with isomeric pyridinedicarboxylic acids Enhanced solubility and antibacterial activity. researchgate.net
PEGylation PEGylated enrofloxacin Enhanced antimicrobial activity against E. coli and lower hepatotoxicity. japsonline.com

Further Characterization of Resistance Mechanisms at the Molecular Level

The increasing prevalence of enrofloxacin-resistant bacteria necessitates a deeper understanding of the underlying resistance mechanisms at the molecular level. nih.gov Fluoroquinolones like enrofloxacin act by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. toku-e.comnih.gov Resistance primarily arises from mutations in the genes that code for these enzymes, specifically within the quinolone resistance-determining regions (QRDRs). nih.govnih.gov

Extensive research is focused on identifying specific mutations in the gyrA, gyrB, parC, and parE genes that confer resistance. nih.govasm.org Studies have shown a clear correlation between amino acid substitutions in the ParC subunit of topoisomerase IV and decreased susceptibility to enrofloxacin in Mycoplasma synoviae. nih.gov In E. coli, high-level resistance is often associated with a combination of mutations, such as double mutations in GyrA (e.g., S83L and D87N) and single mutations in ParC (e.g., S80I) and ParE (e.g., S458E). asm.org

Beyond target site mutations, other mechanisms contribute to resistance and are a key area for future investigation. These include:

Plasmid-Mediated Quinolone Resistance (PMQR): This involves the horizontal transfer of resistance genes located on plasmids. nih.govnih.gov Key PMQR gene families include qnr (which protects the target enzymes), aac(6')-Ib-cr (which encodes an enzyme that modifies enrofloxacin), and genes for plasmid-based efflux pumps like qepA and oqxAB. nih.govasm.org

Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can decrease the intracellular concentration of enrofloxacin, leading to resistance. nih.gov

Porin Alterations: Changes in outer membrane proteins (porins) can reduce the permeability of the bacterial cell wall to enrofloxacin, limiting its entry. nih.gov

Future research will continue to use advanced molecular techniques, including whole-genome sequencing, to identify novel resistance mutations and to understand the interplay between different resistance mechanisms. asm.org This knowledge is crucial for developing strategies to overcome resistance and for guiding the design of new antibiotics that can evade these mechanisms. nih.govmdpi.com

Table 3: Key Genes and Mutations Associated with Enrofloxacin Resistance

Resistance Mechanism Gene(s) Specific Alteration/Mutation Associated Organism(s)
Target Modification gyrA S83L, D87N E. coli asm.org
Target Modification parC S80I E. coli asm.org
Target Modification parC Asp79-Asn, Thr80-Ala/Ile, Ser81-Pro Mycoplasma synoviae nih.gov
Target Modification parE S458E E. coli asm.org
Plasmid-Mediated (PMQR) qnrS1 Presence of gene E. coli asm.org
Plasmid-Mediated (PMQR) aac(6')-Ib-cr Presence of gene encoding modifying enzyme E. coli and others nih.govasm.org
Plasmid-Mediated (PMQR) qepA, oqxAB Presence of genes for efflux pumps E. coli and others asm.org

Investigations into the Effects of Enrofloxacin Hydrochloride on the Microbiome

A critical frontier in enrofloxacin research is understanding its impact on the host microbiome. The gut microbiota plays a vital role in host health, and its disruption by antibiotics can have significant consequences. nih.govfrontiersin.org Studies using molecular analysis techniques like 16S rRNA gene sequencing are revealing how enrofloxacin alters the composition and function of microbial communities in various hosts, including humans, chickens, and calves. nih.govplos.orgnih.gov

Research has consistently shown that enrofloxacin exposure can shift the balance of major bacterial phyla. nih.govnih.gov In in-vitro studies with human fecal suspensions and in vivo studies with chickens, enrofloxacin treatment led to a decrease in the relative abundance of Bacteroidetes and an increase in the proportion of Firmicutes. nih.govnih.gov Similar shifts, including a decrease in Proteobacteria, have also been observed. nih.gov At the genus level, enrofloxacin has been found to reduce the abundance of beneficial bacteria like Lactobacillaceae and Oscillospira in chickens, while increasing genera such as Blautia and Coprococcus in calves. plos.orgnih.gov

Furthermore, investigations are exploring how these microbial shifts correlate with changes in the host metabolome and the abundance of antibiotic resistance genes (ARGs) within the gut. nih.govnih.gov Enrofloxacin treatment has been shown to significantly affect metabolic pathways, including amino acid and linoleic acid metabolism. nih.govnih.gov Crucially, its use can increase the abundance of ARGs in the gut, not only for fluoroquinolones but for other classes of antibiotics as well, potentially creating a reservoir of resistance. nih.govnih.govnih.gov

Future studies will aim to further elucidate the complex interactions between enrofloxacin, the gut microbiota, host metabolism, and immune responses. frontiersin.org Understanding these dynamics is essential for developing strategies to mitigate the negative effects of antibiotics on the microbiome, such as the potential co-administration of probiotics or prebiotics to restore microbial balance. nih.gov

Table 4: Reported Effects of Enrofloxacin on Microbiota Composition

Host Phylum-Level Changes Genus-Level Changes Reference(s)
Human (in vitro) ↓ Bacteroidetes, ↓ Proteobacteria, ↑ Firmicutes Not specified nih.gov
Chicken ↓ Bacteroidetes, ↑ Firmicutes Lactobacillaceae, ↓ Oscillospira nih.govnih.gov
Calves Minimal changes in major phyla (Firmicutes, Bacteroidetes) Blautia, ↑ Coprococcus, ↓ Bacteroides plos.org
Mice No significant change at phylum level Prevotellaceae, ↑ Rikenellaceae, ↓ Bacteroidaceae frontiersin.org

Q & A

Q. What is the molecular basis of Enrofloxacin hydrochloride’s antimicrobial activity?

Enrofloxacin hydrochloride’s efficacy stems from its fluoroquinolone structure, which includes a fluorine substituent at position C6 and a piperazine ring at C7. These features enhance DNA gyrase and topoisomerase IV inhibition, disrupting bacterial DNA replication. The MIC90 value of 0.312 μg/mL against Mycoplasma bovis underscores its potency, determined via standardized broth microdilution assays under controlled pH and temperature conditions .

Q. How is the crystal structure of Enrofloxacin hydrochloride determined, and what are its implications?

Single-crystal X-ray diffraction at 130 K revealed its dihydrate form (C₁₉H₂₃FN₃O₃⁺·Cl⁻·2H₂O). Key findings include chair conformations of piperazine rings (θ = 178.42° and 3.8° for monomers A and B) and intramolecular O–H⋯O hydrogen bonds. The 3D network, stabilized by O–H⋯Cl and π–π interactions, informs solubility and stability profiles critical for formulation studies. Data collection used an Agilent Xcalibur diffractometer, with refinement yielding R = 0.058 and wR = 0.132 .

Q. What methodological approaches are used to determine the minimum inhibitory concentration (MIC) of Enrofloxacin hydrochloride?

MIC assays involve serial dilution in cation-adjusted Mueller-Hinton broth, incubated at 37°C for 18–24 hours. Endpoints are defined as the lowest concentration inhibiting visible bacterial growth. For Mycoplasma bovis, microtiter plates with pH 7.4 and 5% CO₂ are recommended. Validation includes positive controls (e.g., ciprofloxacin) and quality-controlled reference strains to ensure reproducibility .

Advanced Research Questions

Q. How do conformational dynamics of the piperazine ring influence Enrofloxacin hydrochloride’s pharmacokinetics?

The chair conformation of the piperazinium ring (Q = 0.586–0.588 Å) enhances solubility and bioavailability by optimizing hydrogen bonding with water molecules. Asymmetric parameters (ΔCs = 0.2–3.2°) correlate with cation-π interactions in biological membranes, affecting tissue penetration. Pharmacokinetic improvements in the hydrochloride salt vs. free base include higher plasma Cₘₐₓ and reduced protein binding, validated via HPLC-MS in rodent models .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from bioavailability differences. In aquatic studies, oral administration in feed (10 mg/kg for 7 days) showed 85% efficacy in Larimichthys crocea, whereas in vitro MICs may underestimate in vivo needs due to mucus barriers. Experimental designs should incorporate:

  • Bioavailability assays (e.g., LC-MS plasma quantification).
  • Pathogen-specific virulence factors (e.g., biofilm formation).
  • Host immune response metrics (e.g., leukocyte counts) .

Q. What are best practices for preparing Enrofloxacin hydrochloride solutions in experimental settings?

Standardize stock solutions in methanol or methanol/DMSO (100 μg/mL), filtered through 0.22 μm membranes. For stability, store at -20°C in amber vials. Avoid aqueous buffers with divalent cations (e.g., Mg²⁺), which chelate the carboxyl group, reducing activity. Validate concentrations via UV-Vis (λ = 278 nm, ε = 31,500 M⁻¹cm⁻¹) .

Q. How do hydrogen bonding networks in the crystal structure affect stability?

The O–H⋯Cl (2.00–2.25 Å) and N–H⋯Cl (2.15 Å) bonds form R₄²(8) and C₃²(17) motifs, contributing to thermal stability (Tₘ = 215°C). π–π stacking (3.6–3.8 Å between quinoline rings) further stabilizes the lattice. These interactions are critical for predicting degradation pathways under accelerated storage conditions (40°C/75% RH) .

Q. What considerations are critical for designing in vivo efficacy trials in aquatic species?

Key factors include:

  • Dose optimization based on water temperature (e.g., 20–25°C for optimal absorption).
  • Route of administration (e.g., medicated feed vs. immersion).
  • Endpoint selection (e.g., mortality rates, histopathology of visceral granulomas).
  • Environmental impact assessments to prevent antimicrobial resistance .

Methodological Notes

  • X-ray Crystallography : Use SHELXS/SHELXL for refinement; apply absorption correction (CrysAlis RED) to mitigate anisotropic effects .
  • Data Contradiction Analysis : Apply Bland-Altman plots for MIC inter-laboratory variability; use mixed-effects models for in vivo/in vitro correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.